Undeca-1,5-diyne
Description
Undeca-1,5-diyne (C₁₁H₁₆) is an aliphatic hydrocarbon featuring two carbon-carbon triple bonds at positions 1 and 5 within an 11-carbon chain. Diynes like this compound are pivotal in organic synthesis, particularly in cyclization and annulation reactions, due to their electron-deficient triple bonds, which facilitate interactions with transition-metal catalysts . The extended carbon chain in this compound may enhance thermal stability compared to shorter-chain diynes, a trait critical for applications in materials science .
Properties
CAS No. |
10160-98-2 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
undeca-1,5-diyne |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1H,4-8,10H2,2H3 |
InChI Key |
CKKFRXDKWZPFTD-UHFFFAOYSA-N |
SMILES |
CCCCCC#CCCC#C |
Canonical SMILES |
CCCCCC#CCCC#C |
Synonyms |
UNDECA-1,5-DIYNE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Undeca-1,5-diyne | C₁₁H₁₆ | 148.25 | 11-carbon chain with triple bonds at 1,5 |
| Hexa-1,5-diyne | C₆H₆ | 78.11 | Shorter chain; used in pyrrole synthesis |
| (3E)-3-Hexene-1,5-diyne | C₆H₄ | 76.10 | Conjugated enediyne; planar geometry |
| 1,5-Decadiyne | C₁₀H₁₄ | 134.22 | Intermediate chain length; high volatility |
| Tetraphenyltrans-3-hexene-1,5-diyne | C₃₀H₂₀ | 380.49 | Phenyl substituents; used in graphene synthesis |
Key Observations :
- Chain Length : Longer chains (e.g., this compound) likely exhibit higher boiling points and reduced solubility in polar solvents compared to hexa-1,5-diyne .
- Conjugation : (3E)-3-Hexene-1,5-diyne (C₆H₄) contains both a double bond and triple bonds, enabling unique electronic transitions and reactivity in cyclization reactions .
- Substituents: Tetraphenyl derivatives demonstrate enhanced stability and tailored electronic properties for nanomaterials, though bulky groups may hinder reaction kinetics .
Spectroscopic and Analytical Data
Infrared (IR) Spectroscopy :
- Hex-3-ene-1,5-diyne exhibits distinct C-H stretches for H-C≡C- (≈3300 cm⁻¹) and =C-H (≈3100 cm⁻¹), though its absence in experimental spectra highlights challenges in detection .
- This compound’s IR profile may resemble deca-1,5-diyne (CAS 53963-03-4), with sharper alkynyl peaks due to reduced steric strain .
- Mass Spectrometry: (3E)-3-Hexene-1,5-diyne (monoisotopic mass 76.0313) fragments via retro-Diels-Alder pathways, whereas phenyl-substituted analogs show stable molecular ions .
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